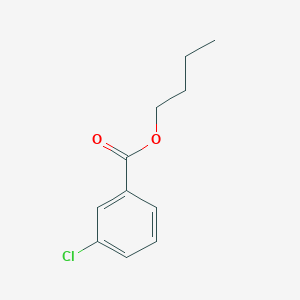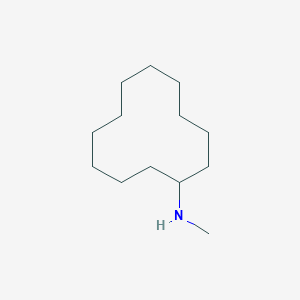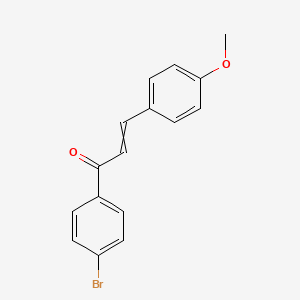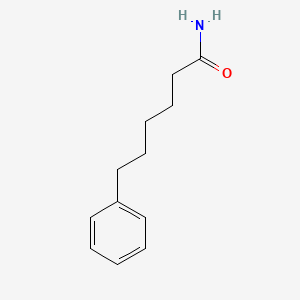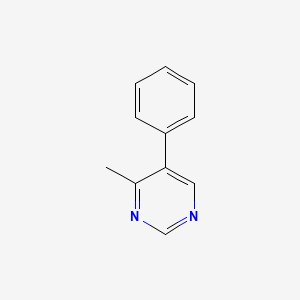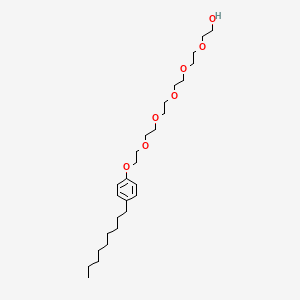
Medronate disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Medronate disodium is synthesized through the reaction of methylene diphosphonic acid with sodium hydroxide. The reaction typically occurs under controlled pH conditions to ensure the formation of the disodium salt. The process involves the following steps:
- Dissolution of methylene diphosphonic acid in water.
- Addition of sodium hydroxide to adjust the pH to around 6.5.
- Lyophilization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:
- Preparation of a reaction mixture containing methylene diphosphonic acid and sodium hydroxide.
- Continuous monitoring of pH and temperature to ensure optimal reaction conditions.
- Filtration and purification to remove any impurities.
- Lyophilization and packaging under sterile conditions .
Chemical Reactions Analysis
Types of Reactions
Medronate disodium undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, such as technetium, which is used in diagnostic imaging.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form methylene diphosphonic acid and sodium ions.
Common Reagents and Conditions
Reagents: Sodium hydroxide, methylene diphosphonic acid, technetium-99m.
Conditions: Controlled pH (around 6.5), temperature monitoring, sterile conditions for pharmaceutical applications.
Major Products Formed
Technetium-99m Medronate: Used in bone imaging.
Methylene Diphosphonic Acid: Formed during hydrolysis.
Scientific Research Applications
Medronate disodium has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ions.
Biology: Studied for its interactions with bone tissue and hydroxyapatite crystals.
Medicine: Primarily used in nuclear medicine for bone imaging and diagnosis of bone diseases.
Industry: Utilized in the production of radiopharmaceuticals for diagnostic imaging
Mechanism of Action
Medronate disodium exerts its effects by binding to hydroxyapatite crystals in bone tissue. This binding localizes the compound to areas of altered osteogenesis, allowing for precise imaging of bone structures. The technetium-99m complex emits gamma rays, which are detected using single photon emission computed tomography (SPECT) to create detailed images of bone .
Comparison with Similar Compounds
Similar Compounds
Alendronate Sodium: Another bisphosphonate used for treating osteoporosis.
Etidronate Disodium: Used for similar applications in bone imaging and treatment of bone disorders.
Pamidronate Disodium: Used in the treatment of hypercalcemia and bone metastases.
Uniqueness
Medronate disodium is unique due to its specific use in diagnostic imaging. Its ability to form a stable complex with technetium-99m makes it particularly valuable for bone scintigraphy, providing detailed images of bone metabolism and abnormalities .
Properties
CAS No. |
25681-89-4 |
|---|---|
Molecular Formula |
CH6NaO6P2 |
Molecular Weight |
198.99 g/mol |
IUPAC Name |
disodium;hydroxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |
InChI |
InChI=1S/CH6O6P2.Na/c2-8(3,4)1-9(5,6)7;/h1H2,(H2,2,3,4)(H2,5,6,7); |
InChI Key |
PAVNPGWVBVKXKE-UHFFFAOYSA-N |
SMILES |
C(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(P(=O)(O)O)P(=O)(O)O.[Na] |
Related CAS |
1984-15-2 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3-Methoxyphenyl)ethylidene]propanedinitrile](/img/structure/B1615590.png)

![1-Chloro-4-[methoxy(phenyl)methyl]benzene](/img/structure/B1615593.png)
![7-Methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1615594.png)
